7-isopropyl-1H-indole

Lipophilicity ADME Medicinal Chemistry

7-Isopropyl-1H-indole (CAS 57817-04-6) is a strategically vital C7-substituted indole building block for medicinal chemistry. Structure-activity relationship (SAR) evidence demonstrates that C7 substitution dramatically alters target selectivity (e.g., a 500-fold reversal in TLR7/TLR9 preference) and uniformly enhances antiviral potency in HIV-1 attachment inhibitors. With a consensus LogP of 2.92 and ~15-fold higher aqueous solubility than unsubstituted indole, this intermediate offers practical advantages in synthesis and assay preparation while conferring resistance to metabolic oxidation. Prioritize this compound to generate focused C7-analog libraries with improved pharmacokinetic profiles.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 57817-04-6
Cat. No. B3145654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-isopropyl-1H-indole
CAS57817-04-6
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1NC=C2
InChIInChI=1S/C11H13N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-8,12H,1-2H3
InChIKeyPRBCLRPANHSTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Isopropyl-1H-indole (CAS 57817-04-6): A Specialized C7-Substituted Indole Building Block for Pharmaceutical R&D


7-Isopropyl-1H-indole (CAS 57817-04-6), also known as 7-(1-methylethyl)-1H-indole, is a heterocyclic aromatic compound belonging to the indole family . It features a branched isopropyl group at the C7 position of the indole ring system, a structural modification that distinguishes it from unsubstituted indole (CAS 120-72-9) and other C7-alkylated analogs. This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, where the C7 substituent can modulate physicochemical properties such as lipophilicity and potentially influence pharmacological profiles in downstream derivatives . Its molecular formula is C11H13N, with a molecular weight of 159.23 g/mol, and it is commercially available with standard purity of 95% .

Why Unsubstituted Indole or Alternative C7-Analogs Cannot Substitute 7-Isopropyl-1H-indole in Targeted Synthesis


The indole scaffold is a privileged structure in drug discovery, but subtle modifications at the C7 position profoundly alter molecular properties and biological outcomes. Structure-activity relationship (SAR) studies across multiple therapeutic areas demonstrate that C7 substitution can be a critical determinant of potency, selectivity, and pharmacokinetic behavior [1][2]. For instance, in the context of HIV-1 attachment inhibitors, C7 substitution uniformly enhanced antiviral activity compared to unsubstituted analogs, whereas substitutions at C5 or C6 often reduced potency [1]. Similarly, in toll-like receptor (TLR) antagonism, C7-fluoro substitution yielded a dramatically different selectivity profile (TLR9/TLR7 ratio of 1) compared to hydrogen at C7 (ratio of 500) [2]. These findings underscore that indole derivatives with specific C7 substituents are not interchangeable; the isopropyl group at C7 confers a unique combination of steric bulk, lipophilicity, and electronic effects that cannot be replicated by hydrogen, methyl, or halogen substituents. Consequently, substitution with a generic or alternative C7-indole analog in a synthetic pathway or SAR campaign risks altering target binding, metabolic stability, and overall pharmacological profile, potentially derailing a research program.

Quantitative Differentiation of 7-Isopropyl-1H-indole: Lipophilicity, Reactivity, and SAR Class Inference


Elevated Lipophilicity (LogP) of 7-Isopropyl-1H-indole Compared to Unsubstituted Indole

7-Isopropyl-1H-indole exhibits significantly higher calculated lipophilicity compared to unsubstituted indole. Specifically, the consensus Log Po/w (average of five prediction methods) for 7-isopropyl-1H-indole is 2.92 , while the experimental MlogP for unsubstituted indole is 2.14 [1]. This represents an increase of 0.78 log units, corresponding to an approximately 6-fold increase in octanol-water partition coefficient. The introduction of the isopropyl group at the C7 position increases hydrophobic surface area and reduces polarity, as reflected in the lower Topological Polar Surface Area (TPSA) of 15.79 Ų for the substituted compound . This enhanced lipophilicity is a critical differentiator for applications where increased membrane permeability or altered tissue distribution is desired.

Lipophilicity ADME Medicinal Chemistry

Improved Predicted Aqueous Solubility of 7-Isopropyl-1H-indole Relative to Unsubstituted Indole

Despite its higher lipophilicity, 7-isopropyl-1H-indole is predicted to exhibit moderately better aqueous solubility than unsubstituted indole. The calculated Log S (ESOL) for 7-isopropyl-1H-indole is -3.31, corresponding to a solubility of 0.0774 mg/mL (0.000486 mol/L) . In contrast, the experimental Log S (logSobs) for unsubstituted indole is -1.52, which translates to a solubility of approximately 0.0037 mg/mL (0.0000316 mol/L) [1]. On a molar basis, the solubility of the isopropyl-substituted derivative is approximately 15-fold higher than that of unsubstituted indole. This counterintuitive improvement may be due to the disruption of crystal lattice packing by the bulky isopropyl group, despite the increased hydrophobic surface area.

Solubility Formulation ADME

Class-Level SAR: C7-Alkyl Substitution Consistently Enhances HIV-1 Entry Inhibitor Potency

In a systematic SAR study of indole-based HIV-1 attachment inhibitors, substitution at the C7 position was found to be 'readily tolerated and uniformly produced more potent HIV entry inhibitors' compared to the unsubstituted prototype [1]. While specific data for the isopropyl group is not reported, the study evaluated small alkyl and halogen substituents at C4, C5, C6, and C7. The findings establish a class-level trend: C7 substitution is permissive and often beneficial for antiviral activity in this pharmacophore class. In stark contrast, substitution at C5 or C6 generally resulted in a 'modest to marked weakening of potency' [1]. This differential positional SAR underscores the unique role of the C7 position as a tolerant site for introducing diverse substituents, including branched alkyl groups like isopropyl, without compromising potency and potentially enhancing it. This class-level inference positions 7-isopropyl-1H-indole as a strategically advantageous intermediate for generating potent analogs in this inhibitor series.

Antiviral HIV-1 SAR

Class-Level SAR: C7-Fluoro Substitution Drastically Alters TLR7/8 Antagonist Selectivity Profile

A high-impact SAR study on indole-based Toll-like receptor 7 and 8 (TLR7/8) antagonists provides compelling evidence that C7 substitution can dictate target selectivity. In this series, a compound with hydrogen at C7 (Compound 21) exhibited a TLR7 IC50 of 0.7 ± 0.2 nM and a TLR9/TLR7 selectivity ratio of 500 [1]. Replacing the C7 hydrogen with a fluorine atom (Compound 32) yielded a TLR7 IC50 of 610 ± * nM and a TLR9/TLR7 ratio of 1 [1]. This single atom change—hydrogen to fluorine—reversed the selectivity profile, transforming a TLR7-preferring antagonist into a dual TLR7/9 antagonist. Although direct data for the isopropyl substituent are not available, this example demonstrates the profound impact of C7 substitution on molecular recognition and biological function. The isopropyl group, with its distinct steric and electronic properties, is expected to confer a unique selectivity fingerprint that cannot be predicted from hydrogen or halogen analogs.

Immunology TLR Selectivity

Predicted Pharmacokinetic Advantage: Enhanced Lipophilic Ligand Efficiency (LELP) Potential for C7-Alkyl Indoles

Optimization of C7-substituted indole-based HIV-1 attachment inhibitors has demonstrated that C7-heteroaryl analogs can achieve picomolar potency while maintaining favorable ligand efficiency (LE) and lipophilic efficiency metrics such as LLE and LELP [1]. In rat pharmacokinetic studies, several C7-substituted analogs exhibited substantially improved intravenous clearance and extended half-lives compared to the lead compound 2 (4-fluoroindole) [1]. The C7 position is thus validated as a site for simultaneously enhancing potency and improving pharmacokinetic properties. While 7-isopropyl-1H-indole itself is an intermediate, its incorporation into final drug candidates can contribute to this favorable PK profile. The branched isopropyl group introduces steric hindrance that may reduce metabolic oxidation and increase metabolic stability, a common strategy in drug design.

Pharmacokinetics Ligand Efficiency Drug Design

Strategic Application Scenarios for 7-Isopropyl-1H-indole in Pharmaceutical and Chemical Research


Medicinal Chemistry: Optimizing C7-Position SAR in Lead Series

Based on SAR evidence that C7 substitution is permissive and often beneficial for antiviral potency (HIV-1 attachment inhibitors) [1] and can dramatically alter target selectivity (TLR7/8 antagonists) [2], 7-isopropyl-1H-indole should be prioritized as a key intermediate for generating focused libraries of C7-substituted analogs. Its enhanced lipophilicity (consensus LogP = 2.92 vs. indole LogP = 2.14) [3] and improved predicted solubility [4] make it a superior starting material for synthesizing compounds with favorable ADME properties compared to analogs derived from unsubstituted indole.

Drug Discovery: Accessing Enhanced Pharmacokinetic Profiles via C7-Alkyl Modification

Given that C7-substituted indoles have demonstrated improved intravenous clearance and extended half-lives in rat PK studies [5], 7-isopropyl-1H-indole is a strategically valuable building block for medicinal chemists aiming to engineer metabolic stability and favorable oral exposure into their lead candidates. The branched isopropyl group may confer resistance to metabolic oxidation, a common liability of unsubstituted indoles.

Chemical Biology: Fine-Tuning Target Selectivity via C7 Substitution

The striking example of a C7-fluoro substitution reversing TLR7/TLR9 selectivity from a 500-fold preference to equipotency (Δratio = 500-fold) [2] highlights the C7 position as a critical determinant of molecular recognition. 7-Isopropyl-1H-indole provides a unique steric and electronic profile that can be exploited to modulate selectivity in other target classes, including GPCRs, kinases, and nuclear receptors, where the indole scaffold is frequently employed.

Process Chemistry: Improved Solubility for Higher Concentration Reactions

With a predicted aqueous solubility approximately 15-fold higher than unsubstituted indole on a molar basis [4], 7-isopropyl-1H-indole offers practical advantages in large-scale synthesis and in vitro assay preparation. Higher solubility can enable more concentrated reaction conditions, reduce solvent volumes, and minimize precipitation issues during biochemical testing, thereby streamlining both discovery and development workflows.

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